molecular formula C8H12BrN3S B1439197 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 919352-66-2

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Cat. No.: B1439197
CAS No.: 919352-66-2
M. Wt: 262.17 g/mol
InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine (CAS 919352-66-2) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 12 BrN 3 S and a molecular weight of 262.17 g/mol , this compound integrates two privileged pharmacophores: a 4-bromothiazole ring and a methylpiperazine group . The thiazole ring is a versatile scaffold present in numerous FDA-approved drugs and bioactive molecules, known for its wide range of biological activities . The presence of the bromo substituent on the thiazole ring makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This compound is particularly relevant for researchers developing novel central nervous system (CNS) active agents. Recent scientific literature indicates that hybrid molecules designed to bear both thiazole and piperazine rings together have demonstrated promising, centrally-mediated antinociceptive (pain-blocking) activities in experimental models . These effects have been linked to the activation of the opioid system, as evidenced by the abolition of the antinociceptive effect upon pre-treatment with the opioid antagonist naloxone . Molecular docking studies further support that such structures can form significant interactions with µ- and δ-opioid receptor proteins . This makes 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine a critical precursor for neuroscientists and medicinal chemists exploring new non-addictive pain therapeutics or profiling the opioidergic system. Specifications & Handling • CAS Registry Number: 919352-66-2 • Linear Formula: C 8 H 12 BrN 3 S • SMILES: CN1CCN(CC1)c2nc(cs2)Br • InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N Intended Use & Disclaimer This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLARJPRKBAWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656446
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
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URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919352-66-2
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone of many biologically active molecules, and its functionalization with a piperazine moiety offers a versatile scaffold for library synthesis.[1][2] This document moves beyond a simple recitation of steps, delving into the causal logic behind procedural choices, offering a self-validating framework through rigorous analytical characterization, and grounding all claims in authoritative scientific literature. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol.

Introduction and Strategic Rationale

The target molecule, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, integrates two privileged pharmacophores: the 1,3-thiazole ring and the 4-methylpiperazine group. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The piperazine ring is a common structural motif in centrally active pharmaceuticals, improving pharmacokinetic properties such as solubility and bioavailability. The bromine atom at the 4-position of the thiazole ring serves as a crucial synthetic handle, enabling further structural diversification through cross-coupling reactions.

This guide outlines a logical and efficient synthetic strategy, beginning with the construction of a key intermediate, 2-amino-4-bromothiazole, followed by its conversion to a 2,4-dihalogenated intermediate, and culminating in a nucleophilic substitution reaction with 1-methylpiperazine.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond between the thiazole ring and the piperazine nitrogen. This reveals that the synthesis hinges on the coupling of a 2-halo-4-bromothiazole electrophile with the 1-methylpiperazine nucleophile. The 2-halo-4-bromothiazole intermediate can, in turn, be derived from 2-aminothiazole, a commodity chemical, through halogenation and subsequent diazotization/Sandmeyer-type reactions. A more direct and robust approach, however, involves the Hantzsch thiazole synthesis to create a 2-amino-4-substituted thiazole, which is then further functionalized.

Our chosen forward synthesis is therefore a three-stage process designed for efficiency and scalability.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. It involves the initial bromination of a keytone, followed by a classic Hantzsch thiazole synthesis to form the core heterocyclic structure, and finally, a nucleophilic aromatic substitution to append the piperazine moiety.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Coupling 2_Amino_5_bromothiazole 2-Amino-5-bromothiazole Dibromo_Intermediate 2,5-Dibromothiazole 2_Amino_5_bromothiazole->Dibromo_Intermediate 1. NaNO₂, HBr 2. CuBr Target_Compound 1-(4-bromo-1,3-thiazol-2-yl) -4-methylpiperazine Dibromo_Intermediate->Target_Compound Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Methylpiperazine 1-Methylpiperazine Methylpiperazine->Target_Compound

Caption: Overall synthetic route for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromothiazole hydrobromide≥98%Commercial Source
Sodium Nitrite (NaNO₂)ACS ReagentCommercial Source
Copper(I) Bromide (CuBr)≥98%Commercial Source
Hydrobromic Acid (HBr)48% aq.Commercial Source
1-Methylpiperazine≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2,5-Dibromothiazole is a suspected irritant; handle with care.

Stage 1: Synthesis of 2,5-Dibromothiazole

This procedure is adapted from established diazotization and Sandmeyer methodologies for converting 2-aminothiazoles to their corresponding 2-halothiazoles. The amino group is converted into a diazonium salt, which is then displaced by bromide.

Protocol Workflow

Workflow_Stage1 Start Start: Diazotization Step1 Dissolve 2-amino-5-bromothiazole in 48% HBr and cool to 0°C Start->Step1 Step2 Add aq. NaNO₂ dropwise, maintaining T < 5°C Step1->Step2 Step3 Stir for 30 min at 0°C Step2->Step3 Step4 Prepare CuBr suspension in HBr Step3->Step4 Step5 Add diazonium solution to CuBr suspension at 0°C Step4->Step5 Step6 Warm to RT and stir for 2h Step5->Step6 Workup Workup & Extraction Step6->Workup Step7 Quench with water, basify with NaOH, and extract with EtOAc Workup->Step7 Step8 Wash organic layer with brine, dry over MgSO₄, and concentrate Step7->Step8 Purify Purification Step8->Purify Step9 Purify crude product via column chromatography Purify->Step9 End Isolated 2,5-Dibromothiazole Step9->End

Caption: Experimental workflow for the synthesis of 2,5-dibromothiazole.

Step-by-Step Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5-bromothiazole hydrobromide (1 eq.).

  • Carefully add 48% aqueous hydrobromic acid and cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq.) in deionized water and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and slow addition prevents exothermic decomposition.

  • Stir the mixture vigorously at 0 °C for 30 minutes.

  • In a separate flask, prepare a suspension of copper(I) bromide (1.2 eq.) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr suspension. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the mixture into ice water and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield 2,5-dibromothiazole as a solid.

Stage 2: Synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

This step involves a nucleophilic aromatic substitution (S_NAr) reaction. The more electrophilic carbon is at the 2-position of the thiazole ring, which is activated by both adjacent heteroatoms (N and S). 1-Methylpiperazine acts as the nucleophile, displacing the bromide at the C2 position.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dibromothiazole (1 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Add 1-methylpiperazine (1.2 eq.) via syringe. The use of an excess of the amine and a non-nucleophilic base (K₂CO₃) drives the reaction to completion by scavenging the HBr byproduct.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization to afford the pure 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyObservation
Appearance Off-white to pale yellow solid
Yield Typically 65-75% (after purification)
Melting Point To be determined experimentally
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc; sparingly soluble in hexanes
Spectroscopic Data

The structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table of Expected Spectroscopic Data:

TechniqueData and Interpretation
¹H NMR (400 MHz, CDCl₃)δ ~7.05 (s, 1H): Singlet corresponding to the proton at the C5 position of the thiazole ring.δ ~3.55 (t, 4H): Triplet for the four protons on the piperazine ring adjacent to the thiazole (–N–CH₂–).δ ~2.50 (t, 4H): Triplet for the four protons on the piperazine ring adjacent to the methyl-bearing nitrogen (–N(CH₃)–CH₂–).δ ~2.35 (s, 3H): Singlet for the methyl group protons (–N–CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~170 ppm: Quaternary carbon at C2 of the thiazole ring.δ ~110 ppm: Brominated quaternary carbon at C4 of the thiazole ring.δ ~115 ppm: Methine carbon at C5 of the thiazole ring.δ ~55 ppm: Methylene carbons of the piperazine ring adjacent to the methyl-bearing nitrogen.δ ~50 ppm: Methylene carbons of the piperazine ring adjacent to the thiazole ring.δ ~46 ppm: Methyl carbon.
Mass Spec. (ESI+)m/z [M+H]⁺: Expected at ~290.0 and ~292.0. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a monobrominated compound.HRMS: Calculated for C₉H₁₃BrN₃S [M+H]⁺: 290.0039; Found: [To be determined experimentally].
FT-IR (ATR, cm⁻¹)~3100 cm⁻¹: C-H stretch (aromatic).~2950-2800 cm⁻¹: C-H stretches (aliphatic).~1550-1450 cm⁻¹: C=N and C=C stretching of the thiazole ring.~1150-1000 cm⁻¹: C-N stretching vibrations.

Expert Interpretation: The ¹H NMR spectrum provides the most direct confirmation. The clear separation of the two types of piperazine methylene protons as distinct triplets, along with the characteristic downfield singlet for the thiazole proton and the upfield singlet for the N-methyl group, creates a unique fingerprint for the target structure. The isotopic pattern in the mass spectrum serves as definitive proof of the presence of one bromine atom.

Conclusion

This guide details a reliable and reproducible two-stage synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. The causality-driven protocol, supported by a robust analytical framework for characterization, provides researchers with a high-integrity pathway to this valuable chemical building block. The methods described are scalable and utilize standard laboratory techniques, making them accessible for applications in medicinal chemistry, process development, and materials science.

References

  • JETIR (June 2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, Volume 6, Issue 6. [Link]

  • MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • MDPI (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • National Center for Biotechnology Information. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. PubChem. [Link]

  • Der Pharma Chemica (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 6(6):363-372. [Link]

  • Semantic Scholar. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

  • National Center for Biotechnology Information (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

  • MDPI (2017). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole). MDPI. [Link]

  • National Center for Biotechnology Information. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. [Link]

  • ResearchGate. Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. [Link]

  • ResearchGate (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. ResearchGate. [Link]

  • National Center for Biotechnology Information (2014). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]

  • HETEROCYCLES (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES, Vol. 83, No. 10. [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Biointerface Research in Applied Chemistry (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Biointerface Research in Applied Chemistry, Volume 13, Issue 2. [Link]

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Sources

Initial Toxicity Assessment of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide outlines a comprehensive, tiered strategy for the initial toxicity assessment of the novel chemical entity, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. Given the absence of existing toxicological data for this compound, this document provides a robust, scientifically-grounded framework for researchers and drug development professionals. The approach integrates in silico predictions, a battery of in vitro assays, and preliminary ADME characterization to build a foundational safety profile. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as a practical blueprint for identifying potential liabilities and informing go/no-go decisions in early-stage drug discovery.

Introduction: Deconstructing the Molecule and Anticipating Liabilities

The compound 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a novel entity for which no public toxicological data exists. A proactive toxicity assessment must therefore begin with a structural analysis to identify potential toxicophores—substructures known to be associated with toxicity.

The molecule consists of two key moieties:

  • A 4-bromo-1,3-thiazole ring: Thiazole rings are common in pharmaceuticals, but their metabolic fate is critical. Oxidation of the thiazole ring can lead to reactive metabolites. The presence of a bromine atom introduces a potential site for metabolic debromination or oxidative metabolism, which could result in the formation of reactive intermediates.

  • A 1-methylpiperazine ring: Piperazine derivatives are generally well-tolerated, but N-dealkylation of the methyl group is a common metabolic pathway. This can yield formaldehyde, a known cytotoxicant, and a secondary amine, which could be a substrate for nitrosation to form potentially carcinogenic nitrosamines.

Based on this initial analysis, the toxicity assessment strategy must prioritize the evaluation of cytotoxicity, metabolic activation, genotoxicity, and off-target pharmacology.

A Tiered Approach to Initial Toxicity Assessment

A phased, or tiered, approach is the most efficient method for early toxicity screening. It allows for the early termination of compounds with significant liabilities, conserving resources. This guide proposes a three-tiered workflow: Tier 1 (In Silico & Physicochemical), Tier 2 (In Vitro Screening), and Tier 3 (Integrated Assessment).

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Integrated Assessment & Decision A Compound Structure Analysis (1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine) B In Silico Toxicity Prediction (e.g., DEREK, Lhasa, OECD Toolbox) A->B Input Structure H Data Integration & Risk Assessment B->H Predicted Liabilities C Physicochemical Characterization (Solubility, LogP, pKa) D Cytotoxicity Assays (e.g., MTT/XTT in HepG2, HEK293) C->D Inform Dosing D->H IC50 Values E Genotoxicity Battery (Ames Test & in vitro Micronucleus) E->H Mutagenic/Clastogenic Potential F Cardiotoxicity (hERG Assay) (Automated Patch Clamp) F->H IC50 Value G Metabolic Stability & CYP Inhibition (HLM, Recombinant CYPs) G->H Metabolic Profile, DDI Risk I Decision Point H->I Safety Profile J Proceed to In Vivo Studies I->J Acceptable Risk K Terminate or Redesign I->K Unacceptable Risk

Figure 1: A tiered workflow for the initial toxicity assessment of a novel compound.

Tier 1: In Silico and Physicochemical Profiling

The initial tier involves no biological testing and is designed to be rapid and resource-efficient. It leverages computational models to predict potential toxicities based on the chemical structure.[1]

  • Objective: To identify potential structural alerts for toxicity and to determine fundamental physicochemical properties that will inform the design of subsequent in vitro assays.

  • Methodologies:

    • In Silico Toxicity Prediction: The compound's structure will be evaluated using computational toxicology software such as the OECD QSAR Toolbox, DEREK Nexus, or Lazar.[2][3] These tools compare the input structure against databases of known toxicants to flag potential liabilities, including mutagenicity, carcinogenicity, and hepatotoxicity.

    • Physicochemical Analysis: Key parameters like aqueous solubility, LogP (lipophilicity), and pKa will be experimentally determined. These properties are crucial for designing relevant in vitro experiments, ensuring the compound remains in solution at test concentrations, and predicting its likely absorption and distribution characteristics.

Tier 2: Core In Vitro Toxicity Screening

This tier comprises a battery of well-established in vitro assays designed to provide the first experimental data on the compound's biological effects.

  • Objective: To quantify cytotoxicity, assess genotoxic potential, screen for critical off-target effects (cardiotoxicity), and understand metabolic liabilities.

  • Key Experiments:

    • Cytotoxicity Assessment: Measures the concentration at which the compound causes cell death.[4]

    • Genotoxicity Battery: A set of assays to determine if the compound damages genetic material.[5]

    • hERG Inhibition Assay: Screens for potential cardiotoxicity, a major cause of drug attrition.[6]

    • Metabolic Stability and CYP450 Inhibition: Investigates how the compound is metabolized and its potential to cause drug-drug interactions (DDI).[7][8]

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for the core in vitro assays.

Protocol: Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] It is preferred over the MTT assay in some cases because its formazan product is water-soluble, simplifying the protocol.[10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange-colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for detecting potential hepatotoxicity.[12][13][14]

    • HEK293 (Human Embryonic Kidney): A common, robust cell line for assessing general cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 10% DMSO) wells.

    • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

    • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

    • Incubation: Incubate for 4 hours at 37°C, 5% CO₂.

    • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Presentation and Interpretation:

Concentration (µM)HepG2 % Viability (Mean ± SD)HEK293 % Viability (Mean ± SD)
Vehicle Control100 ± 5.2100 ± 4.8
0.198.7 ± 6.199.1 ± 5.5
1.095.2 ± 5.897.4 ± 6.2
1085.1 ± 7.390.3 ± 6.8
5052.3 ± 8.165.7 ± 7.9
10021.5 ± 4.935.2 ± 5.1
Positive Control5.6 ± 2.18.1 ± 3.3

The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated for each cell line. A potent IC₅₀ (<10 µM) is a significant finding. A lower IC₅₀ in HepG2 cells compared to HEK293 cells may suggest a specific hepatotoxic liability.

Protocol: Genotoxicity Battery

Regulatory agencies require a standard battery of tests to assess genotoxicity, typically including a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[15]

  • Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It measures the ability of a compound to cause mutations that restore the gene's function, allowing the bacteria to grow on a nutrient-deficient medium.[15][16] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Methodology: The assay should be conducted following OECD Guideline 471. Briefly, the test compound is incubated with the bacterial strains, with and without S9 mix. The mixture is then plated on minimal agar plates. After 48-72 hours of incubation, the number of revertant colonies is counted.

  • Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

  • Principle: This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[17][18] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[18]

  • Methodology: The assay should be conducted following OECD Guideline 487. Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are treated with the compound, with and without S9 metabolic activation. After an appropriate exposure period, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored microscopically.

  • Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Genotoxicity_Decision_Tree A Ames Test Result B Micronucleus Test Result A->B Negative C High Risk: Potent Mutagen A->C Positive (+S9 or -S9) D Moderate Risk: Potential Clastogen/Aneugen B->D Positive E Low Genotoxic Risk B->E Negative F High Risk: Mutagen & Clastogen C->F Micronucleus Positive

Figure 2: A decision tree for interpreting genotoxicity assay results.

Protocol: hERG Inhibition Assay
  • Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19] This assay directly measures the inhibitory effect of the compound on hERG channel currents.

  • Methodology: The assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[19] The assay should be conducted according to ICH S7B guidelines.[20]

    • Cell Preparation: HEK293-hERG cells are cultured and prepared for automated patch-clamp analysis.

    • Electrophysiology: Cells are captured, and a whole-cell patch configuration is established. A specific voltage protocol is applied to elicit hERG currents.

    • Compound Application: A stable baseline current is recorded, after which increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) are sequentially applied.

    • Data Acquisition: The peak tail current is measured at each concentration, and the percentage of inhibition relative to the baseline is calculated. E-4031 or another potent hERG inhibitor is used as a positive control.[19]

  • Interpretation: An IC₅₀ value is determined. An IC₅₀ value below 10 µM is considered a potential concern. The risk is further evaluated by calculating a "safety margin," which compares the IC₅₀ value to the expected therapeutic plasma concentration. A large safety margin (e.g., >30-fold) provides confidence in the compound's cardiovascular safety profile.[21]

Protocol: Metabolic Stability and CYP450 Inhibition
  • Principle: These assays assess the compound's susceptibility to metabolism by the liver (stability) and its potential to inhibit major cytochrome P450 (CYP) enzymes, which is the primary mechanism of drug-drug interactions (DDI).[7][22][23]

  • Methodology:

    • Metabolic Stability: The compound (typically at 1 µM) is incubated with human liver microsomes (HLM) and the cofactor NADPH over a time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped at each time point, and the remaining amount of the parent compound is quantified by LC-MS/MS.

    • CYP Inhibition: The compound is co-incubated with HLM (or recombinant CYP isoforms), NADPH, and a specific probe substrate for each of the major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[24] The rate of formation of the probe substrate's metabolite is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[7] The assay is run at multiple concentrations of the test compound to determine an IC₅₀ value.

  • Interpretation:

    • Stability: The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ). A short half-life (<30 min) suggests rapid metabolism and potential for poor in vivo exposure.

    • CYP Inhibition: IC₅₀ values <1 µM for any major CYP isoform are a significant DDI risk and a major liability. Values between 1-10 µM warrant further investigation.

Metabolic_Pathway cluster_piperazine Piperazine Metabolism cluster_thiazole Thiazole Metabolism Parent 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine (Parent Compound) MetaboliteA N-Demethylation Parent->MetaboliteA CYP-mediated MetaboliteB Oxidative Debromination Parent->MetaboliteB CYP-mediated MetaboliteC Ring Oxidation Parent->MetaboliteC CYP/FMO-mediated ProductA1 Secondary Amine Metabolite MetaboliteA->ProductA1 ProductA2 Formaldehyde MetaboliteA->ProductA2 ProductB Hydroxylated Thiazole MetaboliteB->ProductB ProductC Thiazole-N-Oxide (Potential Reactive Metabolite) MetaboliteC->ProductC

Figure 3: Postulated metabolic pathways and potential reactive metabolites.

Integrated Assessment and Go/No-Go Decision

The final step is to synthesize the data from all tiers to form a coherent initial safety profile. No single data point should be viewed in isolation. For example, high cytotoxicity observed only in HepG2 cells, combined with rapid metabolic clearance, might suggest the formation of a toxic metabolite in the liver. A compound with a clean profile across all in vitro assays (e.g., Cytotoxicity IC₅₀ > 50 µM, non-mutagenic, hERG IC₅₀ > 30 µM, and no significant CYP inhibition) would be a strong candidate to advance to preliminary in vivo toxicity studies, such as an acute oral toxicity study in rodents (per OECD Guideline 420 or 423).[25][26][27][28] Conversely, a potent, metabolically-activated mutagen identified in the Ames test would likely trigger a "no-go" decision, terminating further development.

Conclusion

This guide provides a logical and experimentally robust framework for conducting the initial toxicity assessment of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. By systematically integrating in silico, physicochemical, and in vitro data, this strategy enables an early, evidence-based evaluation of a compound's safety profile. This approach maximizes the probability of identifying significant toxicological liabilities before committing to resource-intensive in vivo studies, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) and facilitating efficient drug discovery and development.

References

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An In-depth Technical Guide to the Research Chemical: 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Thiazole Moiety for Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] Its versatile electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutic agents. This guide introduces 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine , a research chemical with significant potential for drug discovery and development.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's synthesis, physicochemical properties, and potential biological activities, providing a solid foundation for its exploration in various research applications. The inclusion of a bromine atom and a methylpiperazine group on the thiazole scaffold suggests a molecule designed for specific interactions with biological targets, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The unique arrangement of a brominated thiazole ring linked to a methylpiperazine moiety in 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine bestows upon it a distinct set of chemical characteristics that are likely to influence its biological behavior.

PropertyPredicted Value
Molecular Formula C9H12BrN3S
Molecular Weight 278.18 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and ethanol
Boiling Point Estimated to be high due to its molecular weight and polarity
LogP Moderately lipophilic, facilitating cell membrane permeability

Note: The physicochemical properties are predicted based on the chemical structure and data from analogous compounds. Experimental validation is required for precise measurements.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule can be assembled from 2,4-dibromothiazole and N-methylpiperazine.

Synthesis Pathway 2,4-Dibromothiazole 2,4-Dibromothiazole Reaction + 2,4-Dibromothiazole->Reaction N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction Target_Molecule 1-(4-bromo-1,3-thiazol-2-yl)- 4-methylpiperazine Reaction->Target_Molecule Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Proposed synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Step-by-Step Experimental Protocol (Proposed):
  • Reaction Setup: To a solution of 2,4-dibromothiazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add N-methylpiperazine (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2 equivalents), to scavenge the hydrobromic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic thiazole ring.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on heteroaromatic rings.

Potential Biological Activities and Research Applications

The structural motifs present in 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine suggest several avenues for biological investigation. Thiazole and its derivatives have been extensively reported to exhibit a wide range of pharmacological activities.[1][2]

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of a molecule.[2] Therefore, it is highly recommended to screen this compound against a panel of pathogenic bacteria and fungi.

Anticancer Potential

Thiadiazole derivatives, which are structurally related to thiazoles, have shown promising anticancer activities.[3][4][5] The piperazine ring is also found in several anticancer drugs. The combination of these two pharmacophores in the target molecule makes it a compelling candidate for anticancer screening against various cancer cell lines.

CNS Activity

The 4-methylpiperazine moiety is a well-known scaffold in centrally acting agents. It is present in several antipsychotic and antidepressant drugs. The potential for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine to cross the blood-brain barrier and modulate CNS targets warrants investigation.

Proposed Experimental Workflow for Biological Screening

To elucidate the biological potential of this research chemical, a systematic screening cascade is proposed.

Biological Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization In_vitro_Antimicrobial In vitro Antimicrobial Assays (MIC/MBC) Mechanism_of_Action Mechanism of Action Studies In_vitro_Antimicrobial->Mechanism_of_Action Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Cytotoxicity_Screening->Mechanism_of_Action CNS_Receptor_Binding CNS Receptor Binding Assays CNS_Receptor_Binding->Mechanism_of_Action In_vivo_Models In vivo Efficacy Models Mechanism_of_Action->In_vivo_Models SAR_Studies Structure-Activity Relationship (SAR) Studies In_vivo_Models->SAR_Studies

Figure 2: A tiered approach for the biological evaluation of the research chemical.

Conclusion and Future Directions

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine represents a novel chemical entity with considerable potential for drug discovery. Its unique structural features, combining a brominated thiazole with a methylpiperazine moiety, make it a promising candidate for a wide range of biological investigations. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for specific biological targets. The exploration of this research chemical could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

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Methodological & Application

Title: A Framework for Developing a Robust High-Throughput Screening Assay for Novel Kinase Inhibitors, Featuring 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a Template Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1] This guide provides a comprehensive framework for the development, validation, and execution of a biochemical HTS assay. While the principles discussed are broadly applicable, we will focus on a common and critical target class: protein kinases.[2] We will use the hypothetical compound 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a molecule containing a thiazole scaffold frequently found in kinase inhibitors, as a conceptual template for a potential inhibitor.[3] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into creating a self-validating screening system, from initial assay design and optimization to data analysis and hit confirmation.

Scientific Background and Strategic Rationale

The Central Role of Protein Kinases in Drug Discovery

Protein kinases constitute one of the most significant enzyme families, playing pivotal roles in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly pursued targets for therapeutic intervention.[2][4] The primary goal of a kinase-focused HTS campaign is to identify small molecules, or "hits," that can modulate the kinase's activity, providing a starting point for medicinal chemistry optimization into lead compounds and, ultimately, clinical candidates.[5]

The Thiazole Scaffold: A Privileged Structure

The choice of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a representative compound is based on the prevalence of the thiazole nucleus in clinically approved drugs, including potent kinase inhibitors like Dasatinib.[3] This heterocyclic moiety is considered a "privileged scaffold" due to its ability to interact with various biological targets. Its presence suggests a reasonable starting point for screening against kinase targets.

The HTS Paradigm: A Funnel of Discovery

An HTS campaign is not merely a large-scale experiment; it is a systematic process designed to reduce a vast library of compounds (often numbering in the millions) down to a small number of validated, promising hits.[6] This process requires robust, miniaturized, and automated assays that are both cost-effective and highly reproducible.[1][5] The quality and reliability of the assay are paramount, as the decisions made based on its output have significant downstream resource implications.

Assay Principle and Design: A Universal Kinase Assay

For this application note, we will detail the development of a universal, fluorescence-based, enzyme-coupled assay that detects the production of Adenosine Diphosphate (ADP), a common product of all kinase reactions.[7] This approach is target-agnostic (within the kinase family) and avoids the need for target-specific antibodies or modified substrates, which can be costly and time-consuming to develop.

The assay proceeds in two steps:

  • Kinase Reaction: The target kinase phosphorylates its substrate using ATP, producing ADP. Any inhibitory compound present will reduce the rate of this reaction.

  • Detection Reaction: A coupling enzyme system uses the generated ADP to produce a fluorescent signal (e.g., resorufin). The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Assay_Principle Kinase Target Kinase Kinase->invis1 Substrate Substrate Substrate->invis1 ATP ATP ATP->invis1 Inhibitor Test Compound (e.g., Thiazole derivative) Inhibitor->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate ADP ADP ADP->invis2 Detection_Enzymes Coupling Enzyme Mix Detection_Enzymes->invis2 Detection_Substrate Detection Substrate (non-fluorescent) Detection_Substrate->invis2 Fluorescent_Product Fluorescent Product (e.g., Resorufin) invis1->Phospho_Substrate Kinase Reaction invis1->ADP Kinase Reaction invis2->Fluorescent_Product Detection Reaction

Caption: Principle of the coupled-enzyme ADP detection assay for kinase activity.

Assay Development and Optimization: Building a Reliable System

The goal of this phase is to define a set of conditions that yields a robust and reproducible signal suitable for HTS. Each parameter must be tested systematically. All experiments should be performed in the chosen microplate format (e.g., 384-well).

Reagent Stability and Preparation

Causality: Unstable reagents are a primary source of assay drift and poor reproducibility. It is critical to establish their stability under storage and assay conditions before beginning optimization.[8]

  • Protocol: Prepare aliquots of all key reagents (enzyme, substrate, ATP, detection mix). Subject them to multiple freeze-thaw cycles (e.g., 1 to 5 cycles) and assess their activity compared to a fresh aliquot.[8] Similarly, test the stability of pre-mixed "working solutions" at room temperature over a typical experimental timeframe (e.g., 0, 2, 4, 8 hours).

  • Acceptance Criterion: Reagent activity should not decrease by more than 10-15% under the tested conditions.

Enzyme and Substrate Concentration

Causality: The sensitivity of the assay to inhibitors is highly dependent on the concentrations of enzyme and substrate. For competitive inhibitors, using a substrate concentration at or near its Michaelis-Menten constant (Km) provides a good balance for detecting inhibitors of varying potencies.[9] The enzyme concentration should be titrated to ensure the reaction proceeds linearly and generates sufficient signal within the desired timeframe.

  • Protocol (Enzyme Titration): With substrate and ATP concentrations in excess, test a range of kinase concentrations. Measure product formation over time (e.g., every 5 minutes for 60 minutes).

  • Protocol (Substrate Titration): Using the optimal enzyme concentration, test a range of substrate concentrations to determine the Km value.

  • Selection: Choose an enzyme concentration that gives a robust signal within the linear reaction phase (typically <10-15% substrate consumption) and a substrate concentration approximately equal to the determined Km.[9]

Key Optimization Parameters

The following table summarizes critical parameters that must be optimized.

ParameterRationaleTypical Experimental Approach
ATP Concentration Should be set at or near the apparent Km for ATP to ensure sensitivity to ATP-competitive inhibitors.Titrate ATP concentration at the chosen enzyme/substrate levels and measure activity.
Reaction Time Must be long enough to generate a robust signal but short enough to remain in the initial velocity phase of the reaction.Perform a time-course experiment (as in enzyme titration) with all optimized reagent concentrations.
DMSO Tolerance Compound libraries are stored in DMSO. The assay must be tolerant to the final concentration of DMSO without significant loss of activity.Run the assay with a titration of DMSO (e.g., 0% to 5% v/v). Plot enzyme activity vs. DMSO concentration.
Plate Type Microplate surface properties can affect assay performance.Test different plate types (e.g., non-treated polystyrene, low-binding) and colors (white or black for fluorescence/luminescence) for optimal signal-to-background.

Assay Validation Protocol: The Self-Validating System

Before committing to a full-scale screen, the optimized assay must be rigorously validated to ensure it can reliably distinguish hits from noise.[10] This involves statistical analysis of control plates.[8]

Validation_Workflow Start Optimized Assay Conditions Reagent_Stab Confirm Reagent Stability (Freeze/Thaw, Bench-top) Start->Reagent_Stab Plate_Uniformity 3-Day Plate Uniformity Study Reagent_Stab->Plate_Uniformity Controls Prepare Plates: - Max Signal (No Inhibitor) - Min Signal (High [Inhibitor]) - Mid Signal (~IC50 Inhibitor) Plate_Uniformity->Controls Run_Assay Run Plates on HTS System Controls->Run_Assay Stats Calculate Statistical Metrics: - Z'-Factor - Signal-to-Background (S/B) - Coefficient of Variation (%CV) Run_Assay->Stats Decision Meet Acceptance Criteria? Stats->Decision Pilot Pilot Screen (Small, diverse compound set) Decision->Pilot Yes Re_Optimize Re-Optimize Assay Decision->Re_Optimize No Ready Assay Ready for HTS Pilot->Ready Re_Optimize->Plate_Uniformity

Caption: The workflow for robust HTS assay validation.

Plate Uniformity and Statistical Metrics

Causality: This study assesses the overall performance and variability of the assay across multiple plates and days, simulating the conditions of a large-scale screen.[8]

  • Protocol:

    • For three consecutive days, prepare multiple 384-well plates using independently prepared reagents each day.[8]

    • Designate half the wells for the maximum signal control (e.g., vehicle only, 1% DMSO) and the other half for the minimum signal control (a known, saturating concentration of a reference inhibitor).

    • Process the plates using the final, automated HTS protocol.

    • Calculate the following key metrics for each plate.

Key Validation Metrics and Acceptance Criteria

A successful HTS assay must meet stringent statistical criteria.

MetricFormulaInterpretation & RationaleAcceptance Criterion
Z'-Factor 1 - (3 * (SD_max + SD_min)) /Mean_max - Mean_min
Signal-to-Background (S/B) Mean_max / Mean_minIndicates the dynamic range of the assay. A larger window makes it easier to identify hits.S/B ≥ 5 (assay dependent)
Coefficient of Variation (%CV) (SD / Mean) * 100Measures the relative variability of the data. Calculated for both max and min controls. Low %CV indicates high precision.%CV < 15%

Where Mean_max and SD_max are the mean and standard deviation of the maximum signal control, and Mean_min and SD_min are for the minimum signal control.

High-Throughput Screening (HTS) Protocol: Step-by-Step

This protocol assumes a 384-well plate format and access to automated liquid handlers and a plate reader.

  • Compound Plate Preparation: Using an acoustic dispenser, transfer 50-100 nL of each library compound from the stock plates to the destination assay plates. Also, prepare control plates containing only reference inhibitors and DMSO.

  • Enzyme Addition: Add 5 µL of the target kinase solution (in assay buffer) to all wells.

  • Pre-incubation: Gently mix and incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate for the predetermined optimal reaction time (e.g., 45 minutes) at a controlled temperature (e.g., 30°C).

  • Detection Reagent Addition: Add 10 µL of the ADP-detection reagent mix to all wells to stop the kinase reaction and initiate the signal generation.

  • Detection Incubation: Incubate for the optimal detection time (e.g., 30 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible microplate reader.

Data Analysis and Hit Prioritization

Raw data from the plate reader must be processed to identify genuine hits while filtering out artifacts.

Data Normalization and Hit Selection
  • Normalization: For each plate, calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

  • Hit Threshold: A common method for defining a "hit" is to use a Z-score. Calculate the Z-score for each well: Z-score = (Mean_%Inhibition_plate - %Inhibition_compound) / SD_%Inhibition_plate A hit is typically defined as any compound with a Z-score ≤ -3, which corresponds to activity three standard deviations below the plate mean.

Hit Triage and Confirmation

A primary hit is not a confirmed active compound. A rigorous triage process is essential to eliminate false positives.[6]

Hit_Triage Primary_Hits Primary Hits from HTS (e.g., Z-score ≤ -3) PAINS_Filter Computational Triage: - Filter for PAINS - Remove known artifacts Primary_Hits->PAINS_Filter Reconfirmation Re-test in Primary Assay (Fresh compound powder) PAINS_Filter->Reconfirmation Dose_Response Dose-Response Curve (Determine IC50) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection technology) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) (Analyze related structures) Orthogonal_Assay->SAR Confirmed_Hits Validated Hits for Lead-Op SAR->Confirmed_Hits

Caption: A standard workflow for triaging and confirming HTS hits.

  • Computational Triage: Primary hits should be checked against databases of Pan-Assay Interference Compounds (PAINS) and other known assay artifacts.[6][11] These are compounds that appear as hits in many assays through non-specific mechanisms (e.g., aggregation, fluorescence quenching) and should be deprioritized.[12]

  • Hit Confirmation: Purchase or re-synthesize the most promising compounds as dry powders to confirm their activity, ruling out issues with the original library sample.

  • Dose-Response (IC50 Determination): Test confirmed hits in an 8- to 10-point concentration series to determine their potency (IC50 value). A well-behaved compound will exhibit a full sigmoidal curve.[9]

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology.[9] For example, if the primary screen measured ADP production, an orthogonal assay could directly measure substrate phosphorylation using a mobility shift or antibody-based method. This ensures the observed activity is not an artifact of the primary assay's technology.

References

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Application Notes and Protocols: Characterizing 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Kinase Inhibitor Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2][3]

This document provides a comprehensive experimental guide for the initial characterization of a novel investigational compound, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine , hereafter referred to as TP-Br , as a potential kinase inhibitor. The protocols herein are designed to systematically evaluate its biochemical potency, cellular activity, target engagement, and impact on downstream signaling pathways.

Compound Profile: TP-Br

PropertyValueSource
IUPAC Name 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazineN/A
Molecular Formula C₈H₁₁BrN₄SCalculated
Molecular Weight 291.16 g/mol Calculated
Structure (Hypothetical Structure)N/A
Purity >98% (Assumed for experimental purposes)N/A
Solubility Soluble in DMSOAssumed

Experimental Characterization Workflow

The following workflow provides a logical progression from initial biochemical screening to cellular validation, ensuring a comprehensive evaluation of TP-Br's potential as a kinase inhibitor.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action a In Vitro Kinase Assay (e.g., ADP-Glo™) b Determine IC50 Values Against Kinase Panel a->b Quantify Inhibition c Cell Viability Assay (e.g., MTT) b->c Select Lead Kinase & Relevant Cell Lines d Determine GI50 in Cancer Cell Lines c->d Quantify Cytotoxicity e Target Engagement Assay (e.g., NanoBRET™) d->e Validate Target in Cells f Confirm Intracellular Target Binding e->f Measure Affinity g Western Blot Analysis f->g Confirm MoA h Assess Downstream Signaling Pathway g->h Analyze Phosphorylation G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates S6 S6 S6K1->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes TP_Br TP-Br TP_Br->PI3K TP_Br->AKT TP_Br->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibition points for TP-Br.

Protocol: Western Blotting for Phosphorylated Proteins

Materials:

  • MCF-7 cells (or other sensitive cell line).

  • TP-Br compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. [4]* BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Milk should be avoided as it contains phosphoproteins that can increase background. [4]* Primary antibodies: phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Plate MCF-7 cells and allow them to attach.

    • Treat cells with various concentrations of TP-Br (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. [5]2. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. [5]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. 7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., total AKT) and then the loading control.

Data Analysis and Interpretation

The intensity of the bands corresponding to the phosphorylated proteins should decrease in a dose-dependent manner with TP-Br treatment. The total protein levels should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation. This provides strong evidence that TP-Br engages its target and inhibits the downstream signaling cascade as hypothesized.

Summary and Forward Look

This guide outlines a systematic and robust workflow to characterize the novel compound TP-Br as a kinase inhibitor. The hypothetical results presented illustrate a compound with potent and selective activity against the PI3K/AKT/mTOR pathway, which is validated through biochemical, cellular, target engagement, and mechanistic assays. Positive results from these experiments would provide a strong foundation for advancing TP-Br into further preclinical development, including selectivity profiling across the kinome, pharmacokinetic studies, and in vivo efficacy models.

References

  • Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
  • Knippschild, U., Krüger, M., Richter, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395447/]
  • Wikipedia. PI3K/AKT/mTOR pathway. [URL: https://en.wikipedia.
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  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-viability/mtt-assay.html]
  • Sun, Y., Liu, W. Z., Liu, T., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(4), 1977–1982. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403218/]
  • BMG LABTECH. (2020). Kinase assays. [URL: https://www.bmglabtech.com/kinase-assays/]
  • Noorolyai, S., Shariatzadeh, S. M. A., Shpichka, A., et al. (2021). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Journal of Cellular Biochemistry, 122(9), 1117-1130. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246411/]
  • PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14479872]
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  • Bio-Techne. Tips for detecting phosphoproteins by western blot. [URL: https://www.bio-techne.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [URL: https://www.researchgate.net/publication/242205560_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
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  • Shishodia G. (2018). MAPK/ERK Signaling Pathway. YouTube. [URL: https://www.youtube.
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  • Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. [URL: https://www.hilarispublisher.
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Application Notes and Protocols for In Vivo Administration of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Preclinical Compound Advancement

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous preclinical evaluation. Rodent models serve as a cornerstone in this process, providing critical insights into the pharmacokinetics, pharmacodynamics, and safety profile of a compound. This document provides a comprehensive guide for the in vivo administration of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a thiazole derivative with potential therapeutic applications. The protocols and guidelines herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare. As specific in vivo data for this compound is not yet publicly available, this guide emphasizes a systematic, empirical approach to formulation development and dose determination, empowering the researcher to establish a robust and validated experimental framework.

Compound Profile and Pre-formulation Considerations

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are known for a wide range of biological activities. A thorough understanding of the compound's physicochemical properties is the foundational step for successful in vivo studies.

Table 1: Physicochemical Properties of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

PropertyValueSource
Molecular Formula C₈H₁₂BrN₃S(deduced)
Molecular Weight 262.17 g/mol (deduced)
Appearance Solid (predicted)General chemical knowledge
Solubility Poor aqueous solubility is anticipatedStructure-based prediction
Safety Profile Corrosive, harmful if swallowed, causes burns to skin and eyes.[1]Fisher Scientific SDS[1]

The anticipated poor aqueous solubility is a critical parameter that will dictate the formulation strategy.[2][3] A suitable vehicle must be identified to ensure a homogenous and stable formulation for accurate dosing.

Essential Preliminary Step: Solubility Assessment

Before initiating any in vivo experiments, it is imperative to determine the solubility of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in a panel of commonly used, well-tolerated vehicles. This empirical step is non-negotiable for ensuring dose accuracy and minimizing vehicle-induced artifacts.

  • Vehicle Selection: Prepare a selection of common, low-toxicity vehicles. A recommended starting panel is presented in Table 2.

  • Compound Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into individual, clear glass vials.

  • Vehicle Addition: Add a precise volume of each vehicle to the vials to achieve a range of concentrations (e.g., 1, 5, 10 mg/mL).

  • Solubilization: Vortex each vial vigorously for 2-5 minutes. Gentle heating (up to 40°C) and sonication can be employed to aid dissolution, but any potential for compound degradation at elevated temperatures should be considered.

  • Visual Inspection: Observe each vial against a light and dark background for the presence of undissolved particles. A clear solution indicates complete dissolution at that concentration.

  • Confirmation of Stability: Store the clear solutions at room temperature and 4°C for at least 24 hours and re-examine for any signs of precipitation. This is crucial to ensure the compound remains in solution for the duration of the experiment.

Table 2: Recommended Vehicle Panel for Initial Solubility Screening

VehicleClassProperties and Considerations
Saline (0.9% NaCl) AqueousIsotonic, but unlikely to solubilize the compound without co-solvents.
PBS (Phosphate-Buffered Saline) AqueousBuffered, isotonic. Similar solubility limitations to saline.
5% DMSO in Saline Co-solventDMSO is a strong solvent, but can have pharmacological effects at higher concentrations.
10% Solutol HS 15 in Saline SurfactantNon-ionic solubilizer, generally well-tolerated.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water Complexing AgentForms inclusion complexes to enhance solubility. Can cause transient diarrhea in some animals.[1]
Corn Oil / Sesame Oil LipidSuitable for lipophilic compounds for oral or subcutaneous administration.
0.5% or 1% Carboxymethylcellulose (CMC) in Water Suspending AgentForms a suspension for compounds that do not dissolve. Requires continuous mixing to ensure dose uniformity.

Formulation and Dose Calculation

Once a suitable vehicle is identified, the dosing formulation can be prepared. The guiding principle is to use the simplest formulation that maintains the compound in a stable and homogenous state.

Preparation of Dosing Solutions/Suspensions
  • For Solutions:

    • Calculate the total amount of compound and vehicle needed for the entire study, including a slight overage to account for transfer losses.

    • Aseptically weigh the compound and add it to a sterile container.

    • Add the vehicle incrementally while vortexing or stirring until the compound is fully dissolved.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

  • For Suspensions:

    • If a suspending agent like CMC is used, prepare the vehicle first according to the manufacturer's instructions (this often involves slow addition to water with continuous stirring).

    • Micronize the compound if possible to improve particle size distribution and suspension stability.

    • Add the weighed compound to the pre-made vehicle.

    • Homogenize the mixture using a tissue homogenizer or similar device until a uniform suspension is achieved.

    • Crucially, a suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose.

Dose Calculation

The dose is typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg). The volume to be administered is calculated based on the concentration of the dosing solution and the individual animal's body weight.

Formula: Dose Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

It is best practice to weigh each animal on the day of dosing to ensure accuracy.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[4][5]

Oral Gavage (PO)

Oral gavage is a common method for precise oral administration.[5][6]

  • Animal Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruff the neck and back skin. For rats, a towel wrap or other appropriate restraint method may be used.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal begins to struggle excessively, withdraw the needle and start again.

  • Dose Administration: Once the needle is in place, administer the calculated dose volume smoothly and steadily.

  • Needle Withdrawal: Gently remove the needle along the same path of insertion.

  • Post-Dosing Monitoring: Monitor the animal for a few minutes after dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.[6]

Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the systemic circulation.

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, appropriate manual restraint is required.

  • Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and bladder.[7]

  • Needle Insertion: Tilt the animal's head downwards at a slight angle. Insert a 25-27G needle (for mice) or a 23-25G needle (for rats) at a 10-20 degree angle into the peritoneal cavity.[8]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear).

  • Dose Administration: Inject the dose volume smoothly.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage.

Intravenous Injection (IV) - Tail Vein

IV injection provides immediate and 100% bioavailability. This technique requires significant skill.

  • Animal Warming: Place the animal in a warming chamber or under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Restraint: Place the animal in a suitable restraint device that exposes the tail.

  • Vein Visualization: The two lateral tail veins are the primary targets. Wiping the tail with 70% ethanol can help visualize the veins.

  • Needle Insertion: Using a 27-30G needle, approach the vein from the side and insert the needle, bevel up, into the vein at a shallow angle.

  • Confirmation of Placement: The needle should be visible within the vein. A small "flash" of blood in the needle hub may be seen.

  • Dose Administration: Inject the solution slowly and steadily. The vein should blanch as the solution is injected. If a blister forms under the skin, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Needle Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

Table 3: Recommended Administration Volumes and Needle Gauges for Rodents

RouteSpeciesMax Volume (mL/kg)Recommended Needle Gauge
Oral Gavage Mouse10[4]20-22G (ball-tipped)
Rat10[4]16-18G (ball-tipped)
Intraperitoneal (IP) Mouse10[8]25-27G
Rat10[8]23-25G
Intravenous (IV) Mouse5[5]27-30G
Rat5[5]25-27G

Experimental Design: From Dose-Ranging to Pharmacokinetics

A logical progression of studies is essential to characterize the in vivo properties of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Dose-Range Finding (DRF) Study

The first in vivo study should be a dose-range finding study to determine the maximum tolerated dose (MTD).[9][10] This is typically an acute, single-dose study.

  • Design: Use a small number of animals per group (e.g., n=2-3). Administer escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg).

  • Endpoints: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) for up to 14 days, in line with OECD guidelines for acute toxicity testing.[11]

  • Rationale: The MTD is the highest dose that does not cause unacceptable adverse effects or more than a 10% loss in body weight. This information is critical for selecting dose levels for subsequent efficacy and toxicology studies.[12]

Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.[13][14]

  • Design: A typical PK study involves administering a single dose of the compound (often via both IV and the intended therapeutic route, e.g., PO) and collecting blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[13]

  • Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Key Parameters: This will determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and bioavailability.

  • Rationale: Understanding the PK profile is essential for designing rational dosing schedules for efficacy studies and for correlating exposure with pharmacological effects and toxicity.

G cluster_0 Pre-formulation cluster_1 Formulation & Dosing cluster_2 In Vivo Studies Compound Properties Compound Properties Solubility Screen Solubility Screen Compound Properties->Solubility Screen Poor Solubility Vehicle Selection Vehicle Selection Solubility Screen->Vehicle Selection Formulation Prep Formulation Prep Vehicle Selection->Formulation Prep Dose Calculation Dose Calculation Formulation Prep->Dose Calculation DRF Study DRF Study Dose Calculation->DRF Study Determine MTD PK Study PK Study DRF Study->PK Study Select Doses Efficacy Studies Efficacy Studies PK Study->Efficacy Studies Inform Schedule

Caption: Experimental workflow for in vivo studies.

Conclusion and Best Practices

The successful in vivo evaluation of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in rodent models hinges on a methodical and empirically driven approach. Given the absence of specific public data, researchers must undertake preliminary solubility and dose-ranging studies as outlined. Adherence to established guidelines for animal welfare and experimental technique is paramount for generating high-quality, reproducible data. This structured approach will not only de-risk subsequent, more extensive studies but also ensure the ethical and efficient use of laboratory animals in the pursuit of novel therapeutics.

References

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Application Note & Protocol: High-Fidelity Preparation of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of high-concentration stock solutions of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. The methodologies detailed herein are designed to ensure accuracy, reproducibility, and stability, which are critical for generating reliable data in downstream applications, particularly in drug discovery and development. We address key technical aspects, including solvent selection rationale, step-by-step gravimetric and volumetric procedures, and robust quality control measures using UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and drug development professionals who require precisely characterized compound solutions for their experimental workflows.

Compound Profile & Characteristics

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a bromothiazole moiety linked to a methylpiperazine group. Such scaffolds are of significant interest in medicinal chemistry.[1][2][3] Understanding the fundamental physicochemical properties is the first step in designing a robust preparation protocol.

PropertyValueSource
IUPAC Name 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazineN/A
CAS Number 919352-66-2[4]
Molecular Formula C₉H₁₃BrN₄S[4]
Molecular Weight 290.20 g/mol [4]
Appearance Solid (Assumed, verify with lot-specific Certificate of Analysis)N/A
Purity ≥97% (Typical, verify with lot-specific Certificate of Analysis)[4]

Health & Safety Precautions

Directive: This compound must be handled with appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Based on available Safety Data Sheets (SDS), 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is classified with the following hazards:

  • Causes burns upon contact with eyes, skin, or via inhalation.[4]

  • Harmful if swallowed .[4]

Mandatory PPE:

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety goggles with side shields or a full-face shield

  • Laboratory coat

  • Properly fitted respiratory protection if handling large quantities of powder outside of a fume hood.[5]

Handling:

  • Avoid creating dust when handling the solid material.[5]

  • Wash hands thoroughly after handling.[4]

  • Ensure a chemical spill kit is readily accessible.

  • Dispose of waste according to institutional and local government regulations.

Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For preclinical and in vitro screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating primary stock solutions of novel chemical entities.

Causality behind this choice:

  • Broad Solubility: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds that are poorly soluble in aqueous media.[6] While specific solubility data for this compound is not publicly available, heterocyclic structures of this nature typically exhibit good solubility in DMSO.[7]

  • Assay Compatibility: High-concentration DMSO stocks can be diluted serially into aqueous buffers or cell culture media for experiments. It is critical to maintain the final DMSO concentration in assays below a cytotoxic threshold, typically <0.5%, to ensure the observed biological effects are from the compound, not the solvent.[6]

  • Storage Stability: When stored correctly, DMSO is an excellent medium for maintaining compound integrity at low temperatures (-20°C or -80°C).[8] However, it is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound solubility and stability over time.[6]

Experimental Workflow Overview

The following diagram outlines the complete workflow from initial calculation to final validated stock solution storage.

G cluster_prep Part A: Preparation cluster_qc Part B: Quality Control cluster_storage Part C: Aliquoting & Storage A 1. Calculation (Mass for 10 mM in 10 mL) B 2. Gravimetric Measurement (Weigh Compound on Calibrated Balance) A->B C 3. Dissolution (Add DMSO, Vortex, Sonicate) B->C D 4. Volumetric Transfer (Transfer to Class A Volumetric Flask) C->D E 5. Final Dilution (QS to 10 mL with DMSO, Mix Thoroughly) D->E F 6. Prepare QC Dilution (e.g., 100 µM in DMSO) E->F Proceed to QC G 7. UV-Vis Scan (Determine λmax) F->G H 8. Absorbance Measurement (Measure Abs at λmax) G->H I 9. Concentration Verification (Beer-Lambert Law Calculation) H->I J 10. Aliquoting (Dispense into Cryovials) I->J If Concentration is Validated K 11. Labeling (Compound, Conc., Date, Initials) J->K L 12. Long-Term Storage (Store at -20°C or -80°C) K->L

Caption: Workflow for preparing a validated chemical stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and mass as required.

Materials & Equipment
Material/EquipmentSpecificationPurpose
Analytical Balance4-decimal place (0.1 mg sensitivity)Accurate mass measurement
Volumetric Flask, Class A10 mLPrecise final volume
Glass Beaker or Vial15-25 mLInitial dissolution vessel
Micropipettes (P1000, P200)CalibratedAccurate liquid handling
Vortex MixerStandard laboratory gradeMechanical agitation for dissolution
Ultrasonic Bath (Sonicator)Standard laboratory gradeEnergy-assisted dissolution
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% PuritySolvent
Amber Cryovials1.5 mL or 2.0 mLAliquoting and light-sensitive storage
Step-by-Step Methodology

1. Calculation:

  • The fundamental equation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For a 10 mM solution:

    • Concentration = 10 mM = 0.010 mol/L

    • Volume = 10 mL = 0.010 L

    • Molecular Weight = 290.20 g/mol

  • Mass required = 0.010 mol/L * 0.010 L * 290.20 g/mol = 0.02902 g = 29.0 mg

2. Gravimetric Measurement:

  • Place a suitable weigh boat or glass vial on the analytical balance and tare to zero.

  • Carefully weigh out approximately 29.0 mg of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. Record the exact mass to four decimal places (e.g., 0.0292 g). This exact mass will be used to calculate the actual final concentration.

3. Initial Dissolution:

  • Transfer the weighed compound to a small glass beaker or vial.

  • Add approximately 7-8 mL of anhydrous DMSO.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Rationale: Vigorous mixing increases the surface area interaction between the solute and solvent, accelerating dissolution.[9]

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Check for dissolution. Repeat if necessary.

  • Rationale: Sonication uses high-frequency sound waves to induce cavitation, creating localized high-energy micro-environments that break apart solute aggregates and enhance dissolution, often without significant heating that could degrade the compound.[10]

4. Final Volumetric Preparation:

  • Once the solid is completely dissolved, carefully transfer the solution into a 10 mL Class A volumetric flask.

  • Rinse the initial dissolution vial with two small portions (approx. 0.5 mL each) of DMSO, transferring the rinsing solvent into the volumetric flask each time to ensure a quantitative transfer.

  • Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is a critical step for ensuring uniform concentration throughout the stock.

5. Final Concentration Calculation:

  • Use the actual mass weighed to calculate the true concentration of your stock solution.

  • Actual Concentration (mM) = (Actual Mass (g) / 290.20 g/mol ) / 0.010 L * 1000

  • Example: If you weighed 29.2 mg (0.0292 g), the actual concentration is (0.0292 / 290.20) / 0.010 * 1000 = 10.06 mM .

Quality Control & Validation via UV-Vis Spectrophotometry

It is imperative to validate the concentration of a newly prepared stock solution. UV-Vis spectrophotometry provides a rapid and accessible method based on the Beer-Lambert Law (A = εlc).[11]

Protocol for Concentration Verification

1. Determine Maximum Wavelength (λmax):

  • Prepare a dilution of your stock solution in DMSO (e.g., 50-100 µM).

  • Using a spectrophotometer, perform a wavelength scan (e.g., from 230 nm to 400 nm) against a DMSO blank.

  • Identify the wavelength (λmax) at which the compound shows maximum absorbance.[12] This wavelength is the most sensitive and reproducible point for measurement.

2. Measure Absorbance:

  • Prepare a fresh, accurate dilution of your stock solution to a concentration that results in an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Measure the absorbance of this QC sample at the predetermined λmax.

3. Verify Concentration:

  • While the molar extinction coefficient (ε) for this compound is likely unknown, this measurement serves as a crucial quality control benchmark for future preparations.

  • Record the λmax and the absorbance of your validated stock at a specific concentration (e.g., "10.06 mM stock, diluted to 50 µM, gives Abs = 0.854 at 275 nm").

  • Any future batches of stock solution prepared should yield a proportional absorbance value under the identical measurement conditions, confirming consistency.

Storage and Stability

Proper storage is essential to prevent degradation, precipitation, and concentration changes due to solvent evaporation or water absorption.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in clearly labeled, amber-colored cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can promote compound precipitation.[6][10]

  • Labeling: Each aliquot vial must be clearly labeled with:

    • Compound Name

    • Actual Concentration (e.g., 10.06 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Researcher's Initials

  • Storage Temperature: Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (6+ months) .[8]

  • Thawing: When ready to use, thaw an aliquot at room temperature and ensure it is fully dissolved (vortex gently) before making serial dilutions.

References

  • PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Available at: [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

  • PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available at: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Available at: [Link]

  • BioProcess International. UV-Vis Based Determination of Protein Concentration: Validating and Implementing Slope Measurements Using Variable Pathlength Technology. Available at: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available at: [Link]

  • PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (PDF) How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Available at: [Link]

  • Coconino Community College. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PROAnalytics. Using Spectrophotometer To Determine Concentration (UV/VIS). Available at: [Link]

  • The Chemistry Blog. How To Make A Standard Solution. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

  • NIH National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • YouTube. How To Calculate Concentration In UV Spectroscopy? - Chemistry For Everyone. Available at: [Link]

  • YouTube. PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. Available at: [Link]

  • Reddit. Compund dilution in DMSO : r/labrats. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers overcome solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your experimental results.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is dictated by a balance of opposing structural features:

  • Lipophilic Moieties: The 4-bromothiazole ring is a significant contributor to the compound's lipophilicity (hydrophobicity), which inherently limits its aqueous solubility.[1] Aromatic ring systems tend to decrease water solubility.

  • Ionizable Moiety: The molecule contains a methylpiperazine group. The nitrogen atoms in this ring are basic and can be protonated. This is the most critical feature to leverage for solubility enhancement. The tertiary amine in the piperazine ring is a key handle for pH-dependent solubility modification.[2]

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A2: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[3] You have created a supersaturated aqueous solution by diluting the highly concentrated DMSO stock. The compound is soluble in the organic DMSO but not in the final aqueous environment. The key is that the final concentration of your compound in the assay buffer exceeds its thermodynamic solubility limit under those specific conditions (pH, salt concentration, temperature). Kinetic solubility assays are designed to measure this precipitation potential.[4]

Q3: What is the best solvent to start with for making a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[5][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7] A typical starting stock concentration is 10-20 mM.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is strongly dependent on pH.[8] The methylpiperazine ring contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens will become protonated, forming a positively charged salt. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.[9][10] Conversely, at neutral or basic pH, the piperazine is primarily in its neutral, less soluble form.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[11] Concentrations above 1% can lead to significant cytotoxicity, and even lower concentrations (0.1-0.5%) can have subtle effects on cell signaling and gene expression.[12][13][14][15] It is imperative to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to account for any solvent effects.

Systematic Troubleshooting Guide

When facing persistent solubility issues, a systematic approach is required. This guide provides a logical workflow to identify and solve the problem.

The Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing precipitation issues with 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

G start Compound Precipitates in Aqueous Assay Buffer check_stock Is a 10-20 mM stock in 100% DMSO fully dissolved? start->check_stock prepare_stock Action: Prepare a fresh stock. Use gentle warming (37°C) or sonication to aid dissolution. check_stock->prepare_stock No check_dmso What is the final DMSO concentration in the assay? check_stock->check_dmso Yes prepare_stock->check_stock high_dmso DMSO > 0.5%? This may be too low to maintain solubility. Can the assay tolerate more? check_dmso->high_dmso reduce_dmso Action: Lower final compound concentration or reformulate. High DMSO may cause cytotoxicity. high_dmso->reduce_dmso Yes ph_mod Have you tried an acidic buffer? high_dmso->ph_mod No end Optimized Solubilization Protocol Achieved reduce_dmso->end ph_action Action: Test solubility in buffers with pH 5.0 - 6.5. This protonates the piperazine, increasing solubility. ph_mod->ph_action No cosolvent Is solubility still insufficient in acidic buffer? ph_mod->cosolvent Yes ph_action->cosolvent cosolvent_action Action: Evaluate co-solvents (e.g., PEG400, ethanol) in the acidic buffer system. cosolvent->cosolvent_action Yes cosolvent->end No cosolvent_action->end

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Optimization

Step 1: Verify the Integrity of the DMSO Stock Solution

Before troubleshooting downstream steps, ensure your starting material is fully solubilized. Poor dissolution of the initial stock is a common source of error.

  • Visual Inspection: Hold the vial against a light source. Do you see any solid particulates?

  • Action: If particulates are present, use gentle warming (37°C water bath) or sonication to aid dissolution.[6] Avoid excessive heat, which could degrade the compound. Always allow the solution to return to room temperature before use.

Step 2: The pH Modification Strategy

This is the most powerful tool for this specific molecule. By lowering the pH of your aqueous assay buffer, you can significantly increase the solubility of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

  • Causality: The piperazine moiety has basic nitrogens. In a solution with a pH below the pKa of these nitrogens, they will be protonated (carry a positive charge). This charged species is much more polar and thus more soluble in water.[7][10]

  • Action: Prepare your assay buffer at a range of pH values, for example, pH 7.4 (standard), pH 6.5, pH 6.0, and pH 5.5. Perform a kinetic solubility test (see Protocol 2) at your desired final compound concentration in each buffer.

  • Consideration: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

Step 3: The Co-Solvent Strategy

If pH modification alone is insufficient or not compatible with your assay, the use of a co-solvent in your final aqueous buffer can help.[7] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[7][10]

  • Causality: Co-solvents create a microenvironment that is more favorable for lipophilic molecules, preventing them from precipitating out of the aqueous solution.

  • Action: Test various biocompatible co-solvents. This should be done systematically, ideally in the most favorable buffer pH identified in Step 2. See the table below for recommendations.

Co-SolventTypical Starting Conc. (v/v)Notes
DMSO 0.1% - 1.0%The baseline. Already present from the stock solution.
Ethanol 1% - 5%Can be cytotoxic at higher concentrations.
Polyethylene Glycol 400 (PEG400) 1% - 10%Generally well-tolerated and effective.
Propylene Glycol (PG) 1% - 10%Another common and effective choice.

Table 1: Recommended Co-solvents and Starting Concentrations

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine solid into a sterile, appropriate-sized glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the vial gently until the solid is completely dissolved.[6]

  • If the compound does not dissolve readily, place the vial in a 37°C water bath for 10-15 minutes or in a sonicating water bath for 5 minutes.[6]

  • Visually inspect for any remaining particulate matter.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol uses light scattering (nephelometry) to quickly assess at what concentration a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[4]

  • Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate. For example, start at 10 mM and perform a 2-fold dilution series.

  • In a clear, flat-bottom 96-well assay plate, add the aqueous assay buffer of choice (e.g., PBS, pH 7.4).

  • Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. This creates a 1:100 dilution if the aqueous volume is 198 µL, resulting in a final DMSO concentration of 1%.

  • Mix the plate thoroughly on a plate shaker for 5-10 minutes.

  • Allow the plate to incubate at room temperature for 1-2 hours.

  • Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • The lowest concentration that shows a significant increase in light scattering above the buffer-only control is the kinetic solubility limit.

References

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([2][7][16]thiadiazole). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks. Retrieved January 26, 2026, from [Link]

  • 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, September 27). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023, June 9). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved January 26, 2026, from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved January 26, 2026, from [Link]

  • Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. (n.d.). Horizon IRD. Retrieved January 26, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Cell viability following exposure to DMSO. Cells were grown in medium... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022, November 3). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 26, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 26, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Mastering the Synthesis of 2-(Piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Refining Reaction Conditions for Coupling Piperazine to a Bromothiazole Core

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of coupling piperazine to a bromothiazole core, a common synthetic step in the creation of various pharmaceutical agents. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when setting up this crucial C-N cross-coupling reaction.

Q1: What is the most effective catalytic system for coupling piperazine with 2-bromothiazole?

A1: The Buchwald-Hartwig amination is the premier choice for this transformation.[1] A typical catalytic system consists of a palladium(II) precatalyst, such as Pd(OAc)₂, and a sterically hindered, electron-rich phosphine ligand. For heteroaryl halides like 2-bromothiazole, bulky biarylphosphine ligands such as tBuBrettPhos have shown exceptional efficacy, facilitating the reaction under mild conditions.[2]

Q2: How does the choice of base impact the reaction?

A2: The base plays a critical role in the catalytic cycle and its selection is paramount. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[3] However, it's crucial to consider the stability of your bromothiazole substrate, as some heterocycles can be sensitive to strong bases, potentially leading to decomposition.[3]

Q3: Which solvent is most suitable for this reaction?

A3: Anhydrous, non-polar aprotic solvents are the standard for Buchwald-Hartwig aminations. Toluene and dioxane are the most commonly used and generally provide good results. It is essential to ensure the solvent is thoroughly deoxygenated to prevent catalyst deactivation.[4]

Q4: Can I use unprotected piperazine directly?

A4: Yes, it is possible to use unprotected piperazine. However, a significant challenge is the potential for double arylation, where both nitrogen atoms of the piperazine react with the bromothiazole. To mitigate this, a large excess of piperazine is often employed.[5] A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine , followed by a deprotection step.[4][5] This strategy ensures mono-arylation and often leads to cleaner reactions and simpler purification.

Q5: What is the general reactivity trend for bromothiazoles in this coupling reaction?

A5: The position of the bromine atom on the thiazole ring influences its reactivity. The C-Br bond at the 2-position of the thiazole is generally activated towards palladium-catalyzed cross-coupling reactions.[6] This is due to the electronic nature of the thiazole ring. While specific reactivity can be influenced by other substituents on the ring, 2-bromothiazole is a viable substrate for this transformation.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or moisture.Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[4] Use freshly opened or properly stored catalyst and ligands.
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation.Screen a variety of bulky, electron-rich phosphine ligands. For heteroaryl substrates, ligands like tBuBrettPhos or other biaryl phosphines are often superior.[2]
Insufficiently Strong Base: The base may not be strong enough to facilitate the deprotonation of the amine or the subsequent steps in the catalytic cycle.Switch to a stronger base such as NaOtBu or LiHMDS.[3]
Formation of Side Products Homocoupling of Bromothiazole: The bromothiazole may react with itself to form a bithiazole byproduct.This can be indicative of issues with the catalyst initiation or concentration. Adjusting the catalyst-to-ligand ratio or using a pre-catalyst can sometimes mitigate this.
Double Arylation of Piperazine: If using unprotected piperazine, the formation of the di-substituted product is a common issue.Use a large excess of piperazine (5-10 equivalents) or switch to a mono-protected piperazine like N-Boc-piperazine.[5]
Decomposition of Starting Material: The bromothiazole may be degrading under the reaction conditions, especially with strong bases.Consider using a milder base, such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures and longer reaction times.[3]
Difficult Purification Product is an Oil: The final 2-(piperazin-1-yl)thiazole product may be an oil, making purification by crystallization challenging.Salt Formation: Convert the basic product to its hydrochloride or other salt, which is often a crystalline solid that can be purified by recrystallization.[7] Column Chromatography: Purify the product using silica gel chromatography. To avoid tailing of the basic product, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[7]
Persistent Impurities: Unreacted starting materials or side products co-elute with the desired product.Optimize the chromatography conditions (e.g., solvent gradient, different stationary phase). If unreacted piperazine is an issue, an acidic wash during the workup can help remove it. For other impurities, consider a preparative HPLC for final purification.[8]

Optimized Experimental Protocol: Synthesis of N-Boc-2-(piperazin-1-yl)thiazole

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 2-bromothiazole with N-Boc-piperazine.

Materials:
  • 2-Bromothiazole (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add 2-bromothiazole, N-Boc-piperazine, NaOtBu, and tBuBrettPhos to an oven-dried flask. inert 2. Evacuate and backfill the flask with Argon (3x). setup->inert catalyst 3. Add Pd(OAc)2 and anhydrous toluene. inert->catalyst heat 4. Heat the reaction mixture at 100 °C with stirring. catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and quench with saturated aq. NH4Cl. monitor->cool extract 7. Extract with ethyl acetate, wash with brine, and dry over Na2SO4. cool->extract concentrate 8. Concentrate under reduced pressure. extract->concentrate purify 9. Purify by flash column chromatography. concentrate->purify

Caption: Workflow for the synthesis of N-Boc-2-(piperazin-1-yl)thiazole.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and tBuBrettPhos (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Add Pd(OAc)₂ (2 mol%) followed by anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-bromothiazole is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc-2-(piperazin-1-yl)thiazole.

Catalytic Cycle Visualization

Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimization. The following diagram illustrates the generally accepted catalytic cycle.[3]

catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)-X(L) oxidative_addition->pd_complex1 amine_coordination Amine Coordination /Deprotonation pd_complex1->amine_coordination + R2NH, Base pd_complex2 Ar-Pd(II)-NR2(L) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are common and effective, but require in-situ reduction to the active Pd(0) species. Pre-catalysts can offer more consistent results.[3]
Ligand tBuBrettPhos, other bulky biaryl phosphinesSterically hindered and electron-rich ligands are crucial for promoting both oxidative addition and reductive elimination, especially with challenging heteroaryl halides.[2]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred for high reactivity. Weaker inorganic bases can be used for base-sensitive substrates but may require higher temperatures.[3]
Solvent Toluene, DioxaneAnhydrous, deoxygenated aprotic solvents are essential to maintain catalyst activity.[4]
Temperature 80-110 °CThe optimal temperature will depend on the specific substrates, catalyst, and base used. Higher temperatures may be needed for less reactive substrates or weaker bases.[4]
Piperazine N-Boc-piperazine or large excess of unprotected piperazineUsing a mono-protected piperazine prevents double arylation and simplifies purification. If using unprotected piperazine, a large excess is necessary to favor mono-substitution.[5]

By carefully considering these parameters and utilizing the troubleshooting guide, researchers can refine their reaction conditions to achieve a successful and efficient synthesis of 2-(piperazin-1-yl)thiazole and related compounds.

References

  • Mori, A. (2015). C-H functionalization of heteroaromatic compounds. Journal of Synthetic Organic Chemistry, Japan.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Available at: [Link]

  • Chemi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5188. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Hussein, M. A., et al. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 54-57.
  • Sharma, V., et al. (2012). Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Der Pharma Chemica, 4(3), 992-998.
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  • Li, J., et al. (2024). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules, 29(3), 698. Available at: [Link]

  • Yurttaş, L., et al. (2015). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 957-964. Available at: [Link]

  • Hassan, A. S., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24819-24836. Available at: [Link]

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Technical Support Center: Stabilizing 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound during your experiments. By understanding the inherent chemical liabilities of its structure, you can ensure the integrity of your results and the reproducibility of your assays.

Introduction: Understanding the Molecule's Vulnerabilities

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound featuring three key structural motifs that influence its stability: a thiazole ring , a piperazine ring , and a carbon-bromine bond . Each of these components presents a unique susceptibility to degradation under common experimental conditions. The electron-rich thiazole ring can be prone to oxidation and electrophilic attack, while the piperazine moiety, a diamine, is susceptible to oxidation and can participate in acid-base reactions that may catalyze degradation.[1][2] The carbon-bromine bond, while relatively stable, can undergo nucleophilic substitution or dehydrobromination, particularly under basic conditions or upon exposure to certain nucleophiles.[3]

This guide will walk you through the most frequently encountered stability issues, their underlying causes, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation, often due to oxidative processes. The nitrogen and sulfur atoms in the thiazole and piperazine rings are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?

A2: Yes, the appearance of new, unexpected peaks is a classic sign of sample degradation. These peaks represent degradation products that may have different retention times than the parent compound. Common degradation pathways include hydrolysis of the thiazole ring, oxidation of the piperazine moiety, and reactions involving the bromine atom.[4]

Q3: What are the ideal storage conditions for this compound in its solid form and in solution?

A3: In its solid form, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at 2-8°C is recommended for long-term storage. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in an airtight, light-protecting vial, and blanket the headspace with an inert gas like argon or nitrogen.

Q4: Which solvents should I avoid when working with this compound?

A4: Avoid highly acidic or basic aqueous solutions, as these can promote hydrolysis of the thiazole ring.[5] Also, be cautious with protic solvents, especially when heated, as they can participate in solvolysis reactions. Oxidizing solvents should be avoided. For many applications, aprotic solvents like DMSO, DMF, or acetonitrile are suitable, but their purity is crucial.

Troubleshooting Guide: From Problem to Prevention

This section addresses specific experimental issues and provides a systematic approach to troubleshooting and prevention.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers
  • Observation: A time-dependent decrease in the expected biological activity or analytical signal of the compound in aqueous media.

  • Underlying Cause (Causality): The thiazole ring, while aromatic, can be susceptible to hydrolysis, particularly at non-neutral pH. The C=N bond in the thiazole ring can be attacked by water, leading to ring-opening. This process can be catalyzed by either acid or base.

  • Preventative Protocol:

    • pH Control: Maintain the pH of your aqueous buffers as close to neutral (pH 6.5-7.5) as possible. If your experiment requires a different pH, conduct a preliminary stability study to determine the compound's half-life under those conditions.

    • Temperature Management: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. Avoid prolonged heating of aqueous solutions.

    • Fresh Preparation: Always prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Observation: High variability in experimental results between replicates or different experimental runs.

  • Underlying Cause (Causality): This is often a result of gradual degradation due to a combination of factors, including oxidation and photodegradation. The piperazine ring is particularly prone to oxidation, which can be initiated by atmospheric oxygen. Heterocyclic compounds can also be sensitive to light, which can provide the energy to initiate degradation reactions.[6]

  • Preventative Protocol:

    • Inert Atmosphere: When preparing and handling solutions, especially for long-term experiments, work under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Light Protection: Use amber-colored vials or wrap your experimental vessels in aluminum foil to protect the compound from light. Avoid exposing solutions to direct sunlight or strong laboratory lighting for extended periods.

    • Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ethers or other solvent impurities can initiate radical degradation pathways.

Issue 3: Formation of Precipitates or Insoluble Byproducts
  • Observation: The appearance of solid material in your solution over time.

  • Underlying Cause (Causality): The degradation products may have lower solubility in the chosen solvent system than the parent compound. For example, oxidative degradation of the piperazine ring can lead to the formation of more polar, potentially less soluble, N-oxides or ring-opened products.[1]

  • Preventative Protocol:

    • Solubility Assessment: Determine the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions.

    • Filtration: If a precipitate forms in a stock solution, do not assume the supernatant contains the correct concentration. It is best to discard the solution and prepare a fresh one. If you must use it, filter the solution through a 0.22 µm syringe filter immediately before use and re-quantify the concentration.

    • Monitor for Degradation: Regularly analyze your stock solutions by HPLC or LC-MS to check for the appearance of degradation products, which may precede precipitation.[7]

Data Summary and Key Parameters

ParameterRecommendationRationale
Solid Storage 2-8°C, desiccated, protected from lightMinimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.
Solution Storage -20°C to -80°C, inert atmosphere, protected from lightReduces rates of all degradation pathways. Inert gas displaces oxygen.
Working pH Range 6.5 - 7.5Minimizes acid- or base-catalyzed hydrolysis of the thiazole ring.
Recommended Solvents Anhydrous DMSO, DMF, AcetonitrileAprotic solvents that are less likely to participate in degradation reactions.
Solvents to Avoid Strong acids/bases, oxidizing solvents, old peroxide-containing ethersCan actively promote hydrolysis, oxidation, or radical-mediated degradation.

Experimental Workflows

Workflow 1: Assessing Compound Stability in a New Buffer System

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare fresh solution in test buffer T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 Immediate Incubate Incubate aliquots under experimental conditions (Temp, Light, Atmosphere) T0->Incubate T_int Intermediate Time Points (e.g., 1h, 4h, 8h) Incubate->T_int Analyze Analyze aliquots (HPLC/LC-MS) T_int->Analyze T_final Final Time Point (e.g., 24h) T_final->Analyze Compare Compare peak area of parent compound to T=0 Analyze->Compare Degradation Calculate % Degradation Compare->Degradation Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation (O₂, Light) cluster_substitution Nucleophilic Substitution / Debromination Parent 1-(4-bromo-1,3-thiazol-2-yl) -4-methylpiperazine Hydrolysis_Product Thiazole Ring-Opened Products Parent->Hydrolysis_Product N_Oxide Piperazine N-Oxide Parent->N_Oxide Thiazole_Oxide Thiazole S/N-Oxides Parent->Thiazole_Oxide Subst_Product Debrominated or Substituted Analogues Parent->Subst_Product

Caption: Potential degradation routes for the compound.

By implementing these preventative measures and understanding the chemical vulnerabilities of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, you can significantly enhance the reliability and accuracy of your experimental data.

References

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine analogs. This class of compounds has emerged as a promising scaffold in the discovery of novel kinase inhibitors, which are pivotal in the development of targeted cancer therapies. We will explore the synthetic rationale, the impact of structural modifications on biological activity, and provide standardized protocols for their evaluation.

The thiazole ring is a versatile pharmacophore found in numerous biologically active compounds, including several approved drugs.[1] When coupled with a piperazine moiety, it forms a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties and biological activity.[2] The 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine core, in particular, has been investigated for its potential to inhibit various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3] Understanding the SAR of this scaffold is crucial for optimizing its potency, selectivity, and drug-like properties.

The Core Scaffold: Rationale and Significance

The 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine scaffold can be dissected into three key components, each contributing to its overall biological profile: the 4-bromothiazole ring, the 2-piperazine linker, and the N-methyl group.

  • 4-Bromothiazole Ring: The thiazole ring serves as a crucial anchor, often engaging in key interactions within the ATP-binding pocket of kinases. The bromine atom at the 4-position is of particular interest. Its electron-withdrawing nature can influence the overall electron density of the ring system, potentially modulating its binding affinity. Furthermore, the bromine atom can serve as a synthetic handle for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space.

  • 2-Piperazine Linker: The piperazine ring acts as a versatile linker, connecting the thiazole core to a solvent-exposed region of the target protein. Its non-planar conformation allows for optimal spatial orientation of the substituents. The basic nitrogen of the piperazine can also form important hydrogen bond interactions.

  • N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring is a common feature in many bioactive molecules. It can influence the compound's basicity, lipophilicity, and metabolic stability. Exploring variations at this position is a key aspect of the SAR studies.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at different positions of the core scaffold on the biological activity of the analogs, primarily focusing on their potential as kinase inhibitors and anticancer agents. The data presented is a synthesis of findings from various studies on related thiazolylpiperazine derivatives.

Modifications on the Thiazole Ring (Position 4)

The substitution at the 4-position of the thiazole ring significantly influences the activity of these analogs. While the parent bromo-compound serves as a valuable starting point, its replacement with other functionalities can lead to improved potency and selectivity.

Analog Modification at Position 4 Observed Activity Trend
1a -Br (Parent)Baseline activity
1b -HGenerally reduced activity
1c -ClSimilar or slightly reduced activity compared to -Br
1d -Aryl/HeteroarylOften leads to a significant increase in potency

The introduction of larger, aromatic, or heteroaromatic substituents at the 4-position, often via Suzuki or Stille coupling reactions, has been shown to enhance the inhibitory activity against various kinases. This is likely due to the ability of these groups to form additional hydrophobic or pi-stacking interactions within the kinase active site.

Modifications on the Piperazine Ring (N-substituent)

The substituent on the distal nitrogen of the piperazine ring plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the analogs.

Analog Modification at N-position Observed Activity Trend
2a -CH3 (Parent)Good balance of activity and physicochemical properties
2b -HOften shows reduced cell permeability and activity
2c -Ethyl, -PropylCan lead to increased or decreased activity depending on the target
2d -Aryl/HeteroarylCan significantly enhance potency but may increase toxicity
2e -(CH2)n-OHMay improve solubility and introduce new hydrogen bonding opportunities

The N-methyl group in the parent compound often provides a good starting point, offering a balance of potency and favorable drug-like properties. Replacing the methyl group with larger alkyl or aryl groups can lead to steric clashes or unfavorable interactions, although in some cases, it can result in enhanced potency if the substituent can access a specific sub-pocket in the target protein. The introduction of polar groups, such as a hydroxyl, can improve aqueous solubility.

Experimental Protocols

General Synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine Analogs

The synthesis of the title compounds and their analogs typically follows a convergent approach, as outlined below.

Synthesis_Workflow cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Diversification (Optional) A Thiourea C 2-Amino-4-bromothiazole A->C Hantzsch Thiazole Synthesis B 1,3-Dibromo-2-oxopropane B->C E 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine C->E Nucleophilic Aromatic Substitution D 1-Methylpiperazine D->E G Analog with Aryl at C4 E->G Suzuki Coupling F Arylboronic acid F->G

Caption: General synthetic workflow for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its analogs.

Step 1: Synthesis of 2-Amino-4-bromothiazole

  • To a stirred solution of thiourea in ethanol, add 1,3-dibromo-2-oxopropane dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to afford 2-amino-4-bromothiazole.

Step 2: Synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

  • In a sealed tube, combine 2-amino-4-bromothiazole, 1-methylpiperazine, and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to determine the kinase inhibitory activity of the compounds, with a common method being a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.[4]

Kinase_Assay_Workflow A Prepare reaction mixture containing kinase, substrate, and buffer B Add test compound at various concentrations A->B C Initiate reaction by adding ATP (containing [γ-32P]ATP) B->C D Incubate at 30°C for a defined period C->D E Stop the reaction D->E F Separate phosphorylated substrate from unreacted ATP E->F G Quantify radioactivity of the phosphorylated substrate F->G H Calculate IC50 values G->H

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

  • The kinase reaction is performed in a buffer containing the purified kinase enzyme, a specific substrate (peptide or protein), and magnesium chloride.

  • The test compounds are added at various concentrations.

  • The reaction is initiated by the addition of ATP, which includes a tracer amount of [γ-32P]ATP.

  • The reaction mixture is incubated at 30°C for a specific time.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies on related analogs suggest that modifications at the 4-position of the thiazole ring and the N-position of the piperazine ring are critical for optimizing biological activity. The introduction of aryl or heteroaryl groups at the C4-position of the thiazole often enhances potency, while careful selection of the N-substituent on the piperazine ring is crucial for balancing activity and drug-like properties.

Future work in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents to build a more comprehensive SAR model. Furthermore, identifying the specific kinase targets of these compounds through kinome profiling will be essential for understanding their mechanism of action and for guiding further lead optimization efforts. The ultimate goal is to develop potent and selective kinase inhibitors with favorable pharmacokinetic profiles for clinical development as anticancer agents.

References

  • Shaik, A. B., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7307. [Link]

  • El-Sayed, M. A. A., et al. (2020). The other recent study by Sayed et al. (2020) reported the synthesis of a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues... Molecules, 25(x), x. [Link]

  • Klicic, J. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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  • MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

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  • MDPI. (2023, January 10). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

  • RSC Medicinal Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

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The Bromine Advantage: A Comparative Guide to the Bioactivity of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Halogenation, and specifically bromination, is a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] This guide provides a comprehensive comparison of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its non-brominated counterpart, 4-methyl-1-(1,3-thiazol-2-yl)piperazine . We will delve into the rationale behind this structural modification and provide a framework for evaluating its impact on biological activity.

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, the piperazine moiety is a common constituent of bioactive compounds, often enhancing solubility and receptor interactions.[7][8] The central question we address is: how does the introduction of a bromine atom at the 4-position of the thiazole ring influence the overall biological profile of the parent molecule? This guide will equip researchers with the foundational knowledge and detailed experimental protocols to investigate this critical structure-activity relationship (SAR).

The Role of Bromination in Drug Design

The introduction of a bromine atom can profoundly alter a molecule's properties. Bromine is an electron-withdrawing group that can influence the acidity of nearby protons and the overall electron distribution of the aromatic ring. Its lipophilicity can enhance membrane permeability and its size can promote specific interactions with the target protein. Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction with electron-donating atoms in the target's binding pocket, which can significantly enhance binding affinity and selectivity.[1][2] Potential advantages of bromination include increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1][3] However, it's also important to consider potential drawbacks, such as increased toxicity.[1][2][3]

Synthesis of Target Compounds

The synthesis of both the brominated and non-brominated analogs can be achieved through established synthetic routes. A common approach involves the Hantzsch thiazole synthesis.[9]

Synthesis of 4-methyl-1-(1,3-thiazol-2-yl)piperazine (Non-brominated Analog)

A plausible synthetic route for the non-brominated analog would involve the reaction of 1-methylpiperazine with a 2-halo-1,3-thiazole.

Synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine (Brominated Analog)

The synthesis of the brominated analog can be approached in a similar manner, starting with a 2,4-dibromo-1,3-thiazole, followed by a nucleophilic substitution with 1-methylpiperazine. Alternatively, direct bromination of the non-brominated analog could be explored.

Hypothetical Biological Target and Rationale

Given the prevalence of thiazole and piperazine moieties in neurologically active and anticancer agents, a likely target for these compounds could be a G-protein coupled receptor (GPCR) or a protein kinase.[10][11] For the purpose of this guide, we will hypothesize that these compounds are antagonists of a specific GPCR, for instance, a dopamine or serotonin receptor subtype, which are common targets for piperazine-containing drugs.

Comparative Biological Evaluation: Experimental Protocols

To objectively compare the activity of the brominated and non-brominated analogs, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.

GPCR Binding Affinity Assay

This assay will determine the affinity of each compound for the hypothetical GPCR target. A competitive radioligand binding assay is the gold standard for this purpose.[12][13]

Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer

    • 25 µL of the radioligand (e.g., [3H]-Spiperone for a dopamine D2 receptor) at a concentration equal to its Kd.

    • 25 µL of varying concentrations of the test compound (brominated or non-brominated analog) or vehicle (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for GPCR Binding Assay:

GPCR_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare GPCR Membranes Mix Combine Membranes, Radioligand, and Test Compounds in 96-well plate Membrane->Mix Buffer Prepare Assay Buffer Buffer->Mix Compounds Prepare Compound Dilutions Compounds->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine Kinase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A Add Kinase, Substrate, and Test Compound to Microplate B Initiate Reaction with ATP A->B C Incubate at 30°C B->C D Stop Reaction and Detect Phosphorylated Substrate C->D E Plot Inhibition Curve and Determine IC50 D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Hypothetical Data Summary and Interpretation

The following table summarizes hypothetical data that could be obtained from the described assays, illustrating a scenario where bromination enhances activity.

CompoundStructureGPCR Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Kinase Inhibition (IC50, µM)
Non-brominated Analog 4-methyl-1-(1,3-thiazol-2-yl)piperazine150250> 50
Brominated Analog 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine1525> 50

Interpretation of Hypothetical Data:

  • GPCR Binding Affinity: The brominated analog exhibits a 10-fold higher affinity for the target GPCR compared to the non-brominated analog. This suggests that the bromine atom is involved in a favorable interaction within the receptor's binding site, potentially through a halogen bond or by occupying a hydrophobic pocket.

  • Functional Antagonism: The enhanced binding affinity of the brominated analog translates to a corresponding 10-fold increase in functional potency as an antagonist.

  • Kinase Inhibition: Neither compound shows significant activity against the tested kinase, suggesting selectivity for the GPCR target.

Discussion and Mechanistic Insights

The hypothetical results strongly suggest that the introduction of a bromine atom at the 4-position of the thiazole ring is a beneficial modification for this particular scaffold and biological target. The increased potency of the brominated analog can be attributed to several factors:

  • Enhanced van der Waals Interactions: The larger bromine atom can make more extensive van der Waals contacts within a hydrophobic pocket of the binding site.

  • Halogen Bonding: The bromine atom could be acting as a halogen bond donor, interacting with an electron-rich residue (e.g., the backbone carbonyl of an amino acid) in the binding pocket. This highly directional interaction can significantly contribute to binding affinity.

  • Modified Electronics: The electron-withdrawing nature of bromine alters the electronic properties of the thiazole ring, which could influence its interaction with the receptor.

To further elucidate the binding mode, computational studies such as molecular docking and molecular dynamics simulations could be employed. [14]These studies could help visualize the orientation of the compounds in the binding site and identify the specific interactions responsible for the observed difference in activity.

Conclusion

This guide provides a comprehensive framework for comparing the biological activity of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its non-brominated analog. By following the detailed experimental protocols and considering the principles of medicinal chemistry, researchers can systematically evaluate the impact of bromination on this and other chemical scaffolds. The hypothetical data presented herein illustrates a scenario where this modification leads to a significant enhancement in potency, highlighting the value of strategic halogenation in drug discovery. The insights gained from such comparative studies are invaluable for the rational design of more potent and selective therapeutic agents.

References

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, actionable information for the safe handling of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a compound of interest in contemporary research. Our goal is to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.

Part 1: Hazard Analysis and Risk Assessment

Understanding the hazard profile of a compound is the bedrock of safe laboratory practice. While a specific, comprehensive toxicological profile for 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is not extensively documented, a chemical hazard assessment can be extrapolated from its structural components and available safety data for analogous compounds.

Structural Concerns and Potential Hazards:

  • Piperazine Moiety: Piperazine and its derivatives are known to have a range of biological effects and potential toxicities.[1][2][3] Some derivatives have been associated with stimulant effects, and reported toxic effects can include agitation, anxiety, and cardiac symptoms.[4] Piperazine itself is classified as a skin and respiratory sensitizer and can cause severe eye damage.

  • Brominated Thiazole Moiety: Thiazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7] However, the introduction of a bromine atom (a halogen) necessitates careful handling. Halogenated organic compounds can be toxic and irritating, and upon combustion, they may produce highly toxic gases.[8][9]

  • Overall Compound Profile: A Safety Data Sheet (SDS) for the target compound indicates it is corrosive and harmful if swallowed or inhaled.[10] It causes burns to the eyes, skin, and respiratory tract.[10] This aligns with the GHS classifications for similar, though not identical, thiazole-piperazine structures which are noted as being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[11][12]

Primary Routes of Exposure:

  • Inhalation: Aerosolization of the solid powder or vapors from solutions can lead to respiratory tract irritation and burns.[10]

  • Dermal Contact: Direct contact can cause skin burns.[10] Prolonged or repeated exposure to halogenated compounds can lead to dermatitis.

  • Eye Contact: The highest risk is severe eye damage or burns.[10][11]

  • Ingestion: The substance is harmful if swallowed and can cause burns to the digestive tract.[10]

Part 2: The Hierarchy of Controls: A Mandate for Safety

Before detailing Personal Protective Equipment (PPE), it is critical to contextualize its role. PPE is the last line of defense. The most effective safety measures involve removing or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE PPE (Least Effective) Administrative->PPE Change the way people work

A visual representation of the Hierarchy of Controls.

  • Engineering Controls: Your primary protective measure is a properly functioning chemical fume hood.[13] All manipulations of the solid compound and its solutions should occur within a fume hood to prevent inhalation of dust or vapors.[12]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. This includes clear labeling, restricted access to the material, and comprehensive training for all personnel involved.

Part 3: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the final barrier against exposure. A hazard assessment is required to select the appropriate PPE for any given task.[14][15][16]

Minimum PPE for Handling 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine:

  • Body Protection: A flame-resistant laboratory coat should be worn at all times.[17][18] Ensure it is fully buttoned.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[17][18] Given the corrosive nature of this compound, a face shield worn over safety goggles is required when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[8][18]

  • Foot Protection: Closed-toe shoes are required in all laboratory settings.[15][17]

  • Hand Protection: Appropriate chemical-resistant gloves are essential.[17]

In-Depth Focus: Glove Selection

Not all gloves offer the same protection. Nitrile gloves are a common and effective choice for incidental contact with a wide range of organic substances.[8][13] However, for prolonged handling or immersion, the specific breakthrough time and degradation rating of the glove material against this chemical or its solvent must be considered.

Glove MaterialGeneral Suitability for Halogenated OrganicsConsiderations
Nitrile Good for splash protection/incidental contact.Can have poor compatibility with some halogenated solvents like methylene chloride.[9] Always check manufacturer data. Double-gloving may be advisable.[9]
Neoprene Good to Excellent Offers good resistance to a broad range of chemicals, including some acids and caustics.
Viton® Excellent Often recommended for chlorinated and aromatic solvents. Provides superior protection but may be less dexterous.
Latex Poor Provides poor protection against many chemicals and can cause allergic reactions.[15]

Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical. Halogenated compounds can be aggressive towards certain polymers, causing them to swell, weaken, or dissolve, thereby compromising the protective barrier.

Respiratory Protection

Work should always be conducted in a fume hood to avoid the need for respiratory protection.[19] However, in the event of an emergency, such as a large spill outside of containment, or for certain maintenance procedures, respiratory protection may be necessary. An appropriate respirator would be, at a minimum, an air-purifying respirator (APR) with combination organic vapor/acid gas cartridges and a P100 particulate filter. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[16]

Part 4: Operational and Disposal Plans

Step-by-Step Safe Handling Protocol:

  • Preparation: Before starting, ensure a chemical spill kit is accessible. An eyewash station and safety shower must be nearby and unobstructed.

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Manipulation: Conduct all work in a chemical fume hood.[13] When weighing the solid, use a balance inside the hood or in an enclosure to prevent dust dispersal. Use tools (spatulas, scoops) that will not generate static.

  • Decontamination: After handling, wipe down the work surface in the fume hood. Decontaminate any equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out. Then remove the face shield and goggles, followed by the lab coat. Wash hands thoroughly with soap and water immediately after.[10]

Disposal Plan:

As a brominated organic compound, all waste must be segregated and disposed of correctly.

  • Chemical Waste: All solutions and solid waste containing 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][19]

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and any other solid materials contaminated with the compound must also be disposed of in the solid halogenated waste stream.

  • Regulatory Compliance: Never dispose of this chemical down the drain.[13][19] All disposal must adhere to your institution's waste management protocols and local, state, and federal regulations.

Workflow for handling and disposing of the compound.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information.
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1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
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1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

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